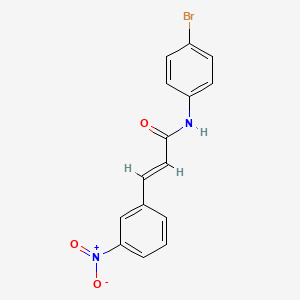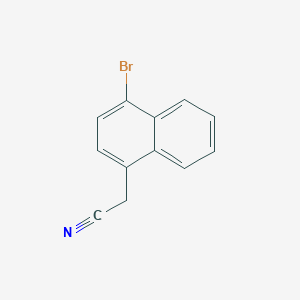
N-methyl-5-phenyl-1H-pyrazol-3-amine
Vue d'ensemble
Description
N-methyl-5-phenyl-1H-pyrazol-3-amine: is a heterocyclic compound with the molecular formula C10H11N3. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit a wide range of biological activities , suggesting they may interact with multiple targets.
Mode of Action
It’s known that the amino group in the pyrazole ring can undergo a series of nucleophilic substitution reactions, leading to the formation of various pyrazole derivatives .
Biochemical Pathways
A molecular simulation study of a related compound showed potent in vitro antipromastigote activity, suggesting it may interact with certain biochemical pathways .
Pharmacokinetics
The compound’s solubility in various solvents suggests it may have reasonable bioavailability .
Result of Action
Some pyrazole derivatives have shown cytotoxic activity on several human cell lines , suggesting potential cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methyl-5-phenyl-1H-pyrazol-3-amine . For instance, the compound’s reactivity with acids or acyl groups can be influenced by the pH of the environment .
Analyse Biochimique
Biochemical Properties
The amine group in N-methyl-5-phenyl-1H-pyrazol-3-amine has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds
Molecular Mechanism
It is known that it can react with other compounds to yield different products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of Hydrazones: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds.
Condensation Reactions: Another approach is the condensation of substituted hydrazines with 1,3-diketones, followed by cyclization.
Industrial Production Methods: Industrial production of N-methyl-5-phenyl-1H-pyrazol-3-amine typically involves large-scale condensation reactions using hydrazine derivatives and diketones. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-methyl-5-phenyl-1H-pyrazol-3-amine can undergo oxidation reactions to form corresponding N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound derivatives.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Biological Probes: Utilized in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Comparaison Avec Des Composés Similaires
5-Amino-3-methyl-1-phenylpyrazole: Shares a similar pyrazole core but differs in the substitution pattern, leading to distinct chemical and biological properties.
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate: Another derivative with similar structural features but different functional groups, affecting its reactivity and applications.
Uniqueness: N-methyl-5-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents .
Propriétés
IUPAC Name |
N-methyl-5-phenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-11-10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZLEVRKZGNWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NNC(=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30120-58-2 | |
| Record name | N-methyl-5-phenyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B3122172.png)

![3-Methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B3122182.png)




![3-(5,6-Dimethyl-1h-benzo[d]imidazol-2-ylamino)propan-1-ol](/img/structure/B3122223.png)




